6-Methoxy-3,4-dihydroquinazolin-2(1H)-one 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16007103
InChI: InChI=1S/C9H10N2O2/c1-13-7-2-3-8-6(4-7)5-10-9(12)11-8/h2-4H,5H2,1H3,(H2,10,11,12)
SMILES:
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol

6-Methoxy-3,4-dihydroquinazolin-2(1H)-one

CAS No.:

Cat. No.: VC16007103

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-3,4-dihydroquinazolin-2(1H)-one -

Specification

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
IUPAC Name 6-methoxy-3,4-dihydro-1H-quinazolin-2-one
Standard InChI InChI=1S/C9H10N2O2/c1-13-7-2-3-8-6(4-7)5-10-9(12)11-8/h2-4H,5H2,1H3,(H2,10,11,12)
Standard InChI Key PZCCEXVZWLTVHH-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)NC(=O)NC2

Introduction

Structural and Molecular Characteristics of 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one

Core Structure and Substituent Effects

The quinazolinone scaffold consists of a benzene ring fused to a pyrimidin-4(3H)-one moiety. In 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one, the methoxy group (-OCH₃) at position 6 introduces electron-donating effects, influencing the compound’s electronic distribution and reactivity. The dihydro designation indicates partial saturation of the pyrimidine ring, specifically at the 3,4-positions, which reduces aromaticity and enhances conformational flexibility .

The molecular formula is C₉H₁₀N₂O₂, with a molecular weight of 178.19 g/mol. Key physicochemical properties include a polar surface area (PSA) of 61.36 Ų and a calculated logP (octanol-water partition coefficient) of 1.49, suggesting moderate lipophilicity . These properties are critical for predicting bioavailability and membrane permeability in drug design.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry are pivotal for structural elucidation. For related compounds, such as 7-hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one, 1^1H NMR spectra reveal aromatic protons at δ 7.43 (H-5) and 6.98 (H-8), alongside a methoxy singlet at δ 3.87 . In the target compound, the absence of a hydroxyl group and the presence of a methoxy substituent would shift these signals slightly, with the aromatic protons expected near δ 7.0–7.5.

Infrared (IR) spectroscopy typically shows stretches for carbonyl (C=O) at ~1650 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ . High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 179.0822 [M+H]⁺ for C₉H₁₀N₂O₂.

Synthetic Approaches to 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one

Cyclocondensation of Anthranilic Acid Derivatives

A common route to quinazolinones involves cyclocondensation of anthranilic acid with aldehydes or ketones. For 6-methoxy derivatives, starting with 5-methoxyanthranilic acid could allow regioselective formation. For example, heating with formamide or urea under acidic conditions yields the dihydroquinazolinone core .

Example Reaction:

5-Methoxyanthranilic acid+FormamideΔ,HCl6-Methoxy-3,4-dihydroquinazolin-2(1H)-one+NH₃\text{5-Methoxyanthranilic acid} + \text{Formamide} \xrightarrow{\Delta, \text{HCl}} \text{6-Methoxy-3,4-dihydroquinazolin-2(1H)-one} + \text{NH₃}

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency and yield. A reported protocol for similar compounds uses ethanol as a green solvent, with reaction times reduced from hours to minutes . For instance, 7-hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one was synthesized in 15 minutes at 120°C under microwave conditions .

Post-Functionalization Strategies

The dihydroquinazolinone core permits further derivatization. Alkylation at the N1 position or oxidation to the fully aromatic quinazolinone can modulate bioactivity. For example, introducing a proline moiety via amide coupling enhanced anticancer activity in related compounds .

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Quinazolinones exhibit broad-spectrum antimicrobial activity. While direct data on 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one is scarce, structural analogs disrupt microbial membranes via ion-channel pore formation, a non-receptor-mediated mechanism . This action reduces the likelihood of resistance development, making such compounds promising for multidrug-resistant infections.

Enzyme Modulation and Epigenetic Effects

Quinazolinones interact with enzymes such as histone acetyltransferases and RNA polymerases. For instance, actinoquinazolinone (compound 1) from Streptomyces sp. CNQ-617 suppressed STAT3 phosphorylation in AGS cells . The 6-methoxy variant’s ability to penetrate nuclear membranes and influence epigenetic regulators remains unexplored but plausible given structural similarities.

Applications in Medicinal Chemistry

Lead Optimization

The dihydroquinazolinone scaffold serves as a versatile template for lead optimization. Substitutions at positions 6 and 7 significantly alter bioactivity. For example:

  • 6-Methoxy: Enhances lipophilicity and membrane permeability.

  • 7-Hydroxy: Introduces hydrogen-bonding capacity for target engagement .

Drug Delivery Systems

Nanoparticle encapsulation could address the compound’s moderate solubility. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been used for sustained release of quinazolinones, improving pharmacokinetic profiles .

Comparative Analysis with Related Quinazolinones

CompoundSubstituentsBioactivity (IC₅₀)Key Reference
6-Methoxy derivative6-OCH₃PendingThis work
7-Hydroxy-6-methoxy 6-OCH₃, 7-OHAGS cell motility: 5 µM
Actinoquinazolinone Complex bicyclicSTAT3 inhibition: 5 µM

This table underscores the impact of substituent patterns on biological efficacy, highlighting the need for targeted studies on the 6-methoxy variant.

Future Research Directions

Targeted Synthesis and Screening

Efforts should prioritize large-scale synthesis via green chemistry approaches, followed by high-throughput screening against cancer cell lines and microbial panels. Structure-activity relationship (SAR) studies will clarify the role of the methoxy group.

Mechanistic Studies

Advanced techniques like CRISPR-Cas9 gene editing could identify molecular targets. Proteomic profiling of treated cells may reveal interactions with apoptosis regulators (e.g., Bcl-2) or DNA repair enzymes.

Clinical Translation

Preclinical trials assessing toxicity, bioavailability, and efficacy in animal models are essential. Given the compound’s structural simplicity, cost-effective production is feasible, supporting eventual clinical development.

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